1-(1-Methyl-1H-indazol-3-yl)ethanone
Overview
Description
1-(1-Methyl-1H-indazol-3-yl)ethanone is an organic compound with the molecular formula C11H11NO. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an indazole ring substituted with a methyl group at the nitrogen atom and an ethanone group at the 3-position.
Mechanism of Action
Target of Action
It has been demonstrated that the 1h-indazole-3-amine structure, a related compound, effectively binds with the hinge region of tyrosine kinase . This suggests that 1-(1-Methyl-1H-indazol-3-yl)ethanone may also interact with similar targets.
Mode of Action
Based on the related compound 1h-indazole-3-amine, it can be inferred that it might interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .
Biochemical Pathways
If it does indeed target tyrosine kinases, it could potentially influence various signaling pathways, including those involved in cell growth and differentiation .
Result of Action
Based on the related compound 1h-indazole-3-amine, it can be inferred that it might have potential inhibitory effects on cell proliferation .
Biochemical Analysis
Biochemical Properties
1-(1-Methyl-1H-indazol-3-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to specific proteins, influencing their activity and stability. These interactions can lead to changes in the biochemical pathways and cellular functions, making this compound a valuable tool for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound has been shown to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. These studies have revealed that prolonged exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity. Understanding the temporal effects of this compound is crucial for its application in biochemical research and drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that low doses of this compound can have beneficial effects on cellular function, such as enhanced metabolic activity and improved cellular signaling. Higher doses of this compound can lead to toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high-dose exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can influence the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize in the cytoplasm, nucleus, and other subcellular structures, where it can exert its biochemical effects. The localization of this compound within specific subcellular compartments can impact its activity and function, making it an important factor to consider in biochemical research and drug development.
Preparation Methods
The synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-methylindazole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylindazole and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a catalytic amount of acid, such as sulfuric acid, at elevated temperatures.
Procedure: The mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(1-Methyl-1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are of interest in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(1-Methyl-1H-indazol-3-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar in structure but with an indole ring instead of an indazole ring.
1-(1-Methyl-1H-indazol-4-yl)ethanone: Differing in the position of the ethanone group on the indazole ring.
1-(1-Methyl-1H-indazol-5-yl)ethanone: Another positional isomer with the ethanone group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(1-methylindazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDFLCBDWKYAHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498968 | |
Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69271-42-7 | |
Record name | 1-(1-Methyl-1H-indazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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